Lipophilicity (XLogP3) Differentiation Between 5-Benzyl-2-bromo-1H-imidazole and Non-Brominated Analog
The introduction of a bromine atom at the 2-position increases calculated lipophilicity by approximately 1.3 log units compared to the non-brominated analog, 5-benzyl-1H-imidazole [1]. This shift in XLogP3 from 1.7 to 3.0 is expected to influence membrane permeability, protein binding, and metabolic stability predictions in drug discovery programs [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 5-Benzyl-1H-imidazole (CAS 4238-72-6): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = 1.3 (increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This difference directly impacts lead optimization decisions where precise lipophilicity control is required for achieving desired ADME profiles.
- [1] PubChem Compound Summary for CID 117259894, 5-Benzyl-2-bromo-1H-imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5-benzyl-2-bromo-1H-imidazole (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for CID 13242193, 5-Benzyl-1H-imidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5-benzyl-1H-imidazole (accessed 2026-05-03). View Source
